molecular formula C6H4ClNO3 B13613079 2-Chloro-5-(2-nitroethenyl)furan

2-Chloro-5-(2-nitroethenyl)furan

Cat. No.: B13613079
M. Wt: 173.55 g/mol
InChI Key: AQZDVNUXPZHQGG-ONEGZZNKSA-N
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Description

2-Chloro-5-(2-nitroethenyl)furan is an organic compound with the molecular formula C6H4ClNO3 It is a derivative of furan, characterized by the presence of a chlorine atom at the second position and a nitroethenyl group at the fifth position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-nitroethenyl)furan typically involves the nitration of 2-chloro-5-ethenylfuran. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be carried out under controlled temperatures to ensure the selective nitration at the desired position on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-nitroethenyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-chloro-5-(2-aminoethenyl)furan.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-nitroethenyl)furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-nitroethenyl)furan involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom and furan ring contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-nitrovinyl)furan
  • 2-Bromo-5-(2-nitroethenyl)furan
  • 2-Chloro-5-(2-nitroethenyl)thiophene

Uniqueness

2-Chloro-5-(2-nitroethenyl)furan is unique due to the specific positioning of the chlorine and nitroethenyl groups on the furan ring This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55 g/mol

IUPAC Name

2-chloro-5-[(E)-2-nitroethenyl]furan

InChI

InChI=1S/C6H4ClNO3/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H/b4-3+

InChI Key

AQZDVNUXPZHQGG-ONEGZZNKSA-N

Isomeric SMILES

C1=C(OC(=C1)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(OC(=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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